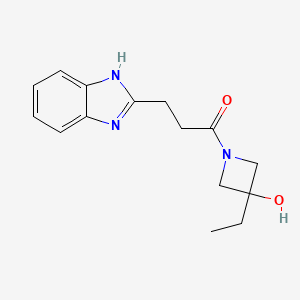![molecular formula C15H16ClFN2O2 B7581940 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one, also known as CF3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CF3 belongs to the class of spirocyclic compounds, which have unique structural properties that make them promising candidates for drug development.
作用机制
The exact mechanism of action of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood, but it is believed to act through multiple pathways. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been found to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one may also have anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one can induce apoptosis, or programmed cell death, in cancer cells. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
实验室实验的优点和局限性
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to be stable under a variety of conditions, which makes it a good candidate for use in in vitro and in vivo studies. However, there are also limitations to using 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments. One of the main limitations is that it can be difficult to obtain pure samples of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one, which can make it challenging to conduct accurate experiments. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has a relatively short half-life, which can make it difficult to study in vivo.
未来方向
There are numerous future directions for research on 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one. One area of interest is in the development of new cancer treatments. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has shown promise in inhibiting the growth of various cancer cell lines, and further research could lead to the development of new drugs that target these pathways. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has potential applications in the treatment of neurological disorders. Further studies could help to elucidate the exact mechanisms of action of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one and could lead to the development of new treatments for these diseases. Finally, there is also potential for 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one to be used in other areas of research, such as in the development of new materials or as a catalyst in chemical reactions.
合成方法
The synthesis of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one involves multiple steps, including the preparation of the starting materials and the reaction conditions. One of the most common methods for synthesizing 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is through the reaction of 5-chloro-2-fluorobenzoyl chloride with 2,8-diazaspiro[4.5]decan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have anti-tumor activity in vitro and in vivo, and has been found to inhibit the growth of various cancer cell lines. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
属性
IUPAC Name |
8-(5-chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c16-10-1-2-12(17)11(7-10)14(21)19-5-3-15(4-6-19)8-13(20)18-9-15/h1-2,7H,3-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRLVRTFLAGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

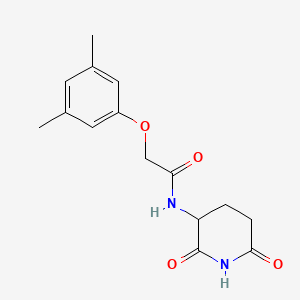
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)
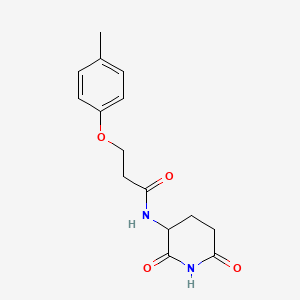
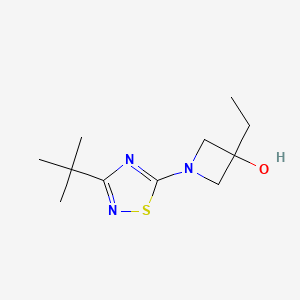

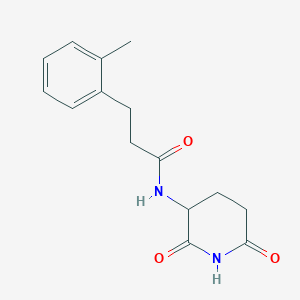
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)


![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)

